molecular formula C8H10FN B3042003 N-(2-fluoroethyl)aniline CAS No. 459-40-5

N-(2-fluoroethyl)aniline

Cat. No.: B3042003
CAS No.: 459-40-5
M. Wt: 139.17 g/mol
InChI Key: FTPHSZHORWIRPP-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)aniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-fluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Fluoroethyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with 2-fluoroethanol in the presence of a catalyst such as bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] and sodium bicarbonate in tert-amyl alcohol. The reaction is carried out under an inert atmosphere at 100°C for 24 hours, yielding the desired product with a 79% yield .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)aniline involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • N-Methyl-2-fluoroaniline
  • N-Ethyl-2-fluoroaniline

Comparison: N-(2-Fluoroethyl)aniline is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-fluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHSZHORWIRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round bottom flask aniline (0.5 g, 5.4 mmol), 2,6-lutidine (0.58 g, 5.4 mmol) and 2-fluoroethyl tosylate (12; prepared according to Example 2(a)) (1.17 g, 5.4 mmol) were combined in DMF (2.5 mL) and stirred at 100° C. overnight. The reaction was allowed to cool and then diluted with ethyl acetate (50 mL). This was washed with water (3×20 mL) and the organics were dried and concentrated in vacuo. The crude material was purified by silica gel chromatography eluting with petrol (A) and ethyl acetate (B) (100 g, 0-100% B, 18 CV, 85 mL/min) to give 435 mg (60%) of (2-fluoro-ethyl)-phenyl-amine (24) as a yellow oil. The structure was confirmed by 1H NMR (300 MHz, CDCl3) δH 3.41 (1H, t, J=3 Hz, NCH2CH2F), 3.50 (1H, t, J=3 Hz, NCH2CH2F), 3.93 (1H, s, br), 4.54 (1H, t, J=3 Hz, NCH2CH2F), 4.71 (1H, t, J=3 Hz, NCH2CH2F), 6.65-6.82 (3H, m, 2×NCCH, NCCHCHCH), 7.14-7.28 (2H, m, 2×NCCHCHCH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluoroethyl)aniline
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N-(2-fluoroethyl)aniline
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N-(2-fluoroethyl)aniline
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N-(2-fluoroethyl)aniline
Reactant of Route 5
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N-(2-fluoroethyl)aniline
Reactant of Route 6
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N-(2-fluoroethyl)aniline

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